1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one
Overview
Description
1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups that make it versatile in various chemical reactions and applications.
Mechanism of Action
Target of Action
It has been observed to show interaction with arg342 and other residues
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes at the molecular level. It has been observed to show H-bond interaction with Arg342 and hydrophobic interactions with other residues . The exact nature of these interactions and the resulting changes are subject to further investigation.
Pharmacokinetics
The compound’s molecular weight is 243.31 , which may influence its pharmacokinetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method involves the catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and (1-{6-[(2-hydroxyethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile . The reaction conditions often include the use of solvents with different polarities to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production rate and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.
Scientific Research Applications
1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorescent probes and other complex organic molecules.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific optical properties.
Comparison with Similar Compounds
Similar Compounds
1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one derivatives: These include compounds with similar structures but different functional groups, such as hydroxyl or methoxy groups.
Naphthalene derivatives: Compounds like 1,1-dicyano-2-[6-(dimethylamino)naphthalene-2-yl]propene (DDN) share structural similarities and are used in similar applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and binding properties. Its ability to form stable complexes with biological targets makes it particularly valuable in biomedical research and diagnostic applications.
Properties
IUPAC Name |
1-[6-[2-hydroxyethyl(methyl)amino]naphthalen-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(18)12-3-4-14-10-15(16(2)7-8-17)6-5-13(14)9-12/h3-6,9-10,17H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBCJWTPLLSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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